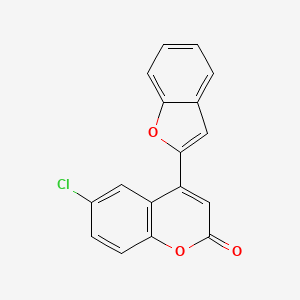

![molecular formula C13H9F6NO3S B2882233 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 302950-47-6](/img/structure/B2882233.png)

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

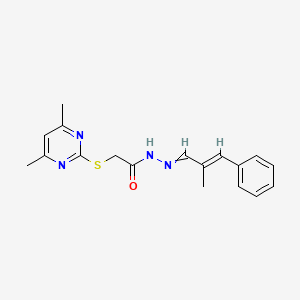

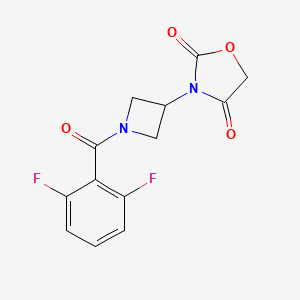

While the specific synthesis pathway for your compound is not available, similar compounds can be synthesized through various reactions. For instance, 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be synthesized by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol.Molecular Structure Analysis

The molecular structure of these compounds typically includes a 1,1-dioxo-2,3-dihydrothiophen-3-yl skeleton. The exact molecular structure of your compound would need to be determined through further analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has a predicted boiling point of 536.1±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Interactions

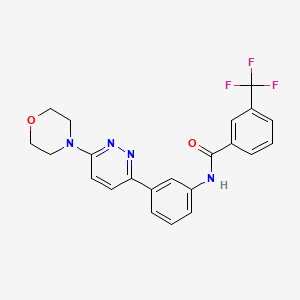

Research on compounds with structural similarities, such as N-alkyl or N-aryl acetamides, often focuses on understanding their crystal structures and intermolecular interactions. For example, studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have elucidated their near "V" shaped molecular geometry and detailed various intermolecular interactions like hydrogen bonds and π interactions, which contribute to their 3-D molecular arrays (Boechat et al., 2011). Such insights are crucial for designing compounds with desired physical and chemical properties.

Synthesis and Molecular Docking Analysis

The synthesis and structural analysis of related compounds are key areas of research, with some studies focusing on their potential anticancer applications. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural elucidation through spectroscopic techniques and molecular docking against the VEGFr receptor highlight the process of designing and evaluating new therapeutic agents (Sharma et al., 2018).

Antioxidant Properties

Research into N-phenyl acetamide derivatives has also explored their potential antioxidant properties. The synthesis of novel compounds and their evaluation using assays such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods indicate the possibility of discovering new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Solid State Geometry

Investigations into the solid-state geometry of related compounds, like N-(aryl)-2,2,2-trichloro-acetamides, provide insights into how substitutions on the phenyl ring affect molecular packing and crystal parameters. Such studies are essential for understanding the physicochemical characteristics of these compounds and how they can be manipulated for various applications (Gowda et al., 2007).

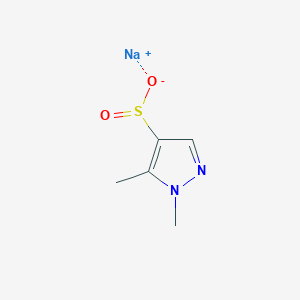

Electrophilic Fluorinating Agents

Research on N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], explores their utility as electrophilic fluorinating agents. These studies are pivotal for developing new methodologies in synthetic organic chemistry, especially for introducing fluorine atoms into organic molecules, which can significantly alter their biological activity and physical properties (Banks et al., 1996).

Eigenschaften

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6NO3S/c14-12(15,16)8-2-1-3-9(6-8)20(11(21)13(17,18)19)10-4-5-24(22,23)7-10/h1-6,10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOKGWOLOTUGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2882150.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2882155.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)

![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)

![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)